Cas no 5976-39-6 ((1S,3aS,3bR,10aR,10bS,12aS)-12a-methyl-2,3,3a,3b,4,5,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-yl acetate)
5976-39-6 structure
Product Name:(1S,3aS,3bR,10aR,10bS,12aS)-12a-methyl-2,3,3a,3b,4,5,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-yl acetate
CAS-nummer:5976-39-6
MF:C21H27NO3
MW:341.443986177444
CID:2626803
PubChem ID:254879
Update Time:2025-04-21
(1S,3aS,3bR,10aR,10bS,12aS)-12a-methyl-2,3,3a,3b,4,5,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-yl acetate Chemische en fysische eigenschappen
Naam en identificatie
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- (1S,3aS,3bR,10aR,10bS,12aS)-12a-methyl-2,3,3a,3b,4,5,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-yl acetate
- p-xylene-d4; 486329_ALDRICH; p-xylene-2,3,5,6-d4; 1,2,4,5-tetradeuterio-3,6-dimethyl-benzene; 22,3,5,6-Tetradeutero-p-xylol; p-Xylene-(phenyl-d4); p-Xylene-d4 (phenyl-d4); < 2,3,5,6-2H4> p-xylene; AKOS015910406; 2,3,5,6-Tetradeutero-p-xylol; I14-39815; 1,4-Dimethylbenzene-2,3,5,6-d4;
- NSC-79602
- 5976-39-6
- NSC79602
-
- Inchi: 1S/C21H27NO3/c1-12(23)24-20-6-5-18-16-4-3-13-10-19-14(11-22-25-19)9-17(13)15(16)7-8-21(18,20)2/h10-11,15-18,20H,3-9H2,1-2H3/t15-,16+,17-,18-,20-,21-/m0/s1
- InChI-sleutel: TUJPGMVWKFKWNR-QWSDNZPMSA-N
- LACHT: O(C(C)=O)[C@H]1CC[C@H]2[C@@H]3CCC4=CC5=C(C=NO5)C[C@@H]4[C@H]3CC[C@@]21C
Berekende eigenschappen
- Exacte massa: 341.19921
- Monoisotopische massa: 341.19909372Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 25
- Aantal draaibare bindingen: 2
- Complexiteit: 602
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 6
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.9
- Topologisch pooloppervlak: 52.3Ų
Experimentele eigenschappen
- PSA: 52.33
(1S,3aS,3bR,10aR,10bS,12aS)-12a-methyl-2,3,3a,3b,4,5,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-yl acetate Gerelateerde literatuur
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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